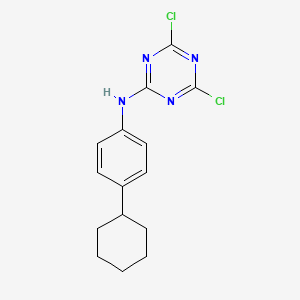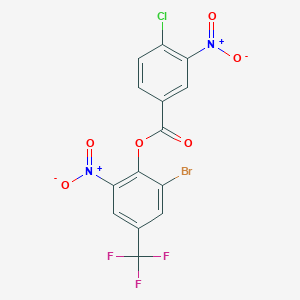
4-Ethylphenylmagnesium bromide
Vue d'ensemble
Description
4-Ethylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Mécanisme D'action
Target of Action
4-Ethylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are typically electrophilic carbon atoms in carbonyl groups .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a general rule, Grignard reagents are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids . Therefore, it could potentially affect any biochemical pathway involving these types of compounds.
Pharmacokinetics
It’s important to note that grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere . They are usually prepared and used in solution form, often in an ether solvent like tetrahydrofuran .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and the other reactants present .
Action Environment
The action of this compound is highly dependent on the reaction environment. As mentioned earlier, Grignard reagents are sensitive to moisture and air, and they need to be handled under an inert atmosphere . They are also typically used in anhydrous conditions, as water can rapidly decompose Grignard reagents . The temperature and solvent can also significantly influence the reaction outcome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethylphenylmagnesium bromide is synthesized through the reaction of 4-ethylbromobenzene with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
C2H5C6H4Br+Mg→C2H5C6H4MgBr
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography to ensure the complete conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether.
Catalysts: Often used without additional catalysts, but sometimes transition metals like palladium are used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed in coupling reactions.
Applications De Recherche Scientifique
4-Ethylphenylmagnesium bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium Bromide
- 4-Methoxyphenylmagnesium Bromide
- 4-Fluorophenylmagnesium Bromide
- 4-tert-Butylphenylmagnesium Bromide
Uniqueness
4-Ethylphenylmagnesium bromide is unique due to the presence of the ethyl group, which can influence the reactivity and selectivity of the compound in certain reactions. Compared to phenylmagnesium bromide, the ethyl group can provide steric hindrance, potentially leading to different reaction outcomes.
Propriétés
IUPAC Name |
magnesium;ethylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSHZBZGXYVOQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459798 | |
| Record name | 4-Ethylphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22873-28-5 | |
| Record name | 4-Ethylphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)


![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
![N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3040611.png)



![2,3,3-trichloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B3040618.png)
